![molecular formula C19H18N4O3 B2801591 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796949-86-4](/img/structure/B2801591.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide, also known as OPB-31121, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide and its derivatives are the subject of research due to their potential applications in medicinal chemistry and drug discovery. The chemical structure of this compound suggests its utility in synthesizing various heterocyclic compounds that exhibit significant biological activities.
Antiproliferative Activity
A related study on triazolopyridazin-6-yloxy derivatives demonstrates their antiproliferative activity against endothelial and tumor cells, highlighting the potential of similar compounds in cancer research. This insight opens pathways for the development of new therapeutic agents targeting cell proliferation in cancerous tissues (Ilić et al., 2011).
Anti-tubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives shows significant anti-tubercular activity against Mycobacterium tuberculosis. This indicates the compound's role in designing new drugs for tuberculosis, a major global health issue (Srinivasarao et al., 2020).
Heterocyclic Synthesis
The compound's chemistry is also explored for synthesizing a variety of heterocyclic compounds, which are crucial in pharmaceutical development for their diverse biological activities. Studies detail reactions leading to fused 1,2,4-triazoles and benzamides, expanding the toolbox for medicinal chemists in drug synthesis and discovery processes (Music & Verček, 2005).
Molecular Docking and Screening
The synthesis and molecular docking studies of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives further demonstrate the compound's significance. These studies offer insights into the compound's binding energies and interactions with target proteins, essential for drug design and development (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-3-(pyridin-2-yloxy)benzamide, is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.
Mode of Action
It is known to interact with the tyrosine-protein kinase abl1 . The interaction details and the resulting changes at the molecular level are yet to be elucidated.
Propiedades
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18-9-4-12-22-23(18)13-5-11-21-19(25)15-6-3-7-16(14-15)26-17-8-1-2-10-20-17/h1-4,6-10,12,14H,5,11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNJMRFEDPRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.